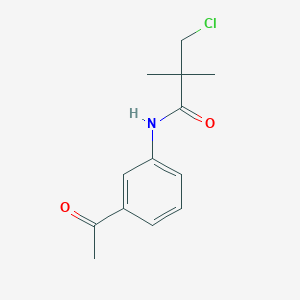

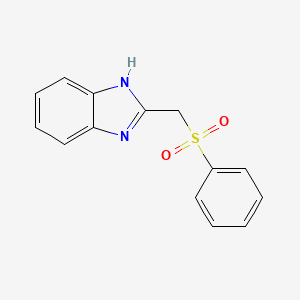

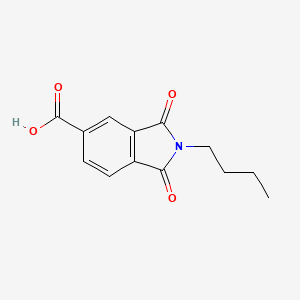

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide

Vue d'ensemble

Description

The compound "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as chlorophenyl groups, dimethylpropanamide backbones, and acetylphenyl functionalities. These compounds are primarily investigated for their biological activities, particularly their anticancer properties, and their chemical transformations .

Synthesis Analysis

The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized using DCC and azide coupling methods . Metal complexes of similar derivatives were also synthesized by reacting the ligands with various metal ions . These synthetic routes could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" has been studied using various spectroscopic techniques. For example, the structure of 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide was analyzed, revealing the orientation of the N-H bond and the intermolecular hydrogen bonding patterns . Quantum chemical and natural bond orbital investigations have been conducted to understand the influence of substituents on the characteristic frequencies of the amide group .

Chemical Reactions Analysis

The chemical reactions of related compounds involve transformations in different conditions. For instance, the transformation of a dichlorobenzamide herbicide in soil resulted in cyclization and hydrolysis products . The reactivity of these compounds can provide insights into the potential reactions that "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" have been characterized using various analytical methods. Spectrophotometry has been used to determine the properties of 3-chloro-N-hydroxy-2,2-dimethylpropanamide . The cytotoxic activities of these compounds have been evaluated, showing selective inhibition of cancer cell proliferation without affecting normal cells . These studies suggest that "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" may also possess unique physical and chemical properties that could be relevant for biological applications.

Applications De Recherche Scientifique

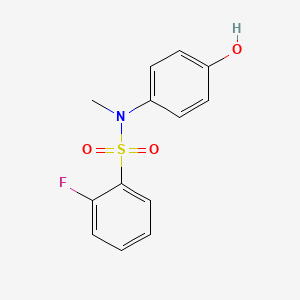

1. Antimicrobial Activities

- Summary of Application: Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .

- Methods of Application: The antibacterial properties of these drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined with minimum inhibitory concentration (MIC) by using the broth microdilution method .

- Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

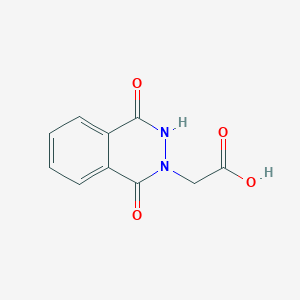

2. Anticancer and VEGFR-2 Inhibitory Effects

- Summary of Application: A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .

- Methods of Application: The ability of the designed congener to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies. Furthermore, six various MD simulations studies established the excellent binding of the compound with VEGFR-2 over 100 ns, exhibiting optimum dynamics .

- Results or Outcomes: MM-GBSA confirmed the proper binding with a total exact binding energy of −38.36 Kcal/Mol. MM-GBSA studies also revealed the crucial amino acids in the binding through the free binding energy decomposition and declared the interactions variation of the compound inside VEGFR-2 via the Protein–Ligand Interaction Profiler (PLIP) .

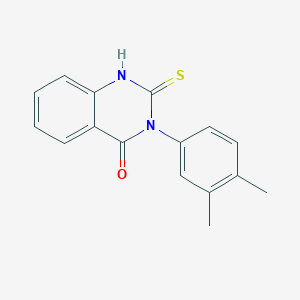

3. Chemical Synthesis

- Summary of Application: N-(3-ACETYLPHENYL)DECANAMIDE is a chemical compound used in various chemical reactions. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods of Application: The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway. Typically, it would be used in a reaction with other reagents under controlled conditions .

- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .

4. Pharmaceutical Research

- Summary of Application: N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .

- Methods of Application: This compound is used as a starting material in the synthesis of 5-Oxo-Zaleplon. The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway .

- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .

5. Chemical Reactions

- Summary of Application: N-(3-ACETYLPHENYL)DECANAMIDE is a chemical compound used in various chemical reactions. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods of Application: The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway. Typically, it would be used in a reaction with other reagents under controlled conditions .

- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .

6. Pharmaceutical Research

- Summary of Application: N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .

- Methods of Application: This compound is used as a starting material in the synthesis of 5-Oxo-Zaleplon. The specific methods of application can vary widely depending on the desired reaction and the specific synthesis pathway .

- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, the goal is to produce a desired chemical compound in a high yield and purity .

Safety And Hazards

The safety and hazards of “N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide” are not documented in the literature. However, a related compound, 3-ACETYLPHENYL ISOCYANATE, is known to be harmful if swallowed, cause skin and eye irritation, and be toxic if inhaled6.

Orientations Futures

There is no specific information available on the future directions of research involving “N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide”. However, research into the synthesis and properties of related compounds continues to be an active area of study78.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9(16)10-5-4-6-11(7-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGOLMUXPGEDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224559 | |

| Record name | N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |

CAS RN |

453557-74-9 | |

| Record name | N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)